molecular formula C15H18BrNO4 B2837603 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate CAS No. 1788044-06-3

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate

Cat. No.: B2837603
CAS No.: 1788044-06-3
M. Wt: 356.216
InChI Key: ALMIPSFOUKYMFF-UHFFFAOYSA-N
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Description

Historical Development of Indoline Dicarboxylates in Organic Chemistry

The synthesis of indoline dicarboxylates represents a critical advancement in heterocyclic chemistry, originating from early work on indoline hydrogenation and functionalization. Chatani's 2002 report on ruthenium-catalyzed indoline carbonylation with CO laid the groundwork for subsequent developments in carbonylative C–H activation. By 2016, methodologies had shifted toward CO-free systems using dicarbonates and anhydrides, as demonstrated by Petrone's diarylation strategies and Liu's domino dearomative arylation/alkynylation protocols.

The introduction of dual ester groups in indolines, such as the tert-butyl and methyl moieties in 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate, addressed longstanding challenges in regioselectivity. These groups simultaneously act as directing elements for C7 functionalization and protective groups for nitrogen reactivity. Comparative studies show that tert-butyl esters enhance thermal stability (mp 36–40°C for related bromoindolines), while methyl esters improve solubility in polar aprotic solvents like DMF – a critical feature for rhodium-catalyzed reactions.

Table 1: Evolution of Key Indoline Dicarboxylate Syntheses

Year Innovation Catalytic System Yield Range Reference
2002 Ru-catalyzed CO carbonylation [Ru₃(CO)₁₂] 45–68%
2016 Pd-mediated intermolecular diarylation Pd(OAc)₂/Xantphos 72–89%
2021 Rh-catalyzed additive-free acylation [RhCl(CO)₂]₂ 65–92%
2025 Dual ester-directed C7 bromination Electrophilic bromination 78–85%

Contextualizing 5-Bromoindoline Derivatives in Contemporary Research

5-Bromoindoline derivatives occupy a strategic position in medicinal chemistry due to their dual reactivity: the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the indoline core serves as a privileged structure in CNS-targeting agents. The specific incorporation of bromine at C5 in 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate derives from biocatalyzed halogenation patterns observed in nucleobase analogs, where C5 halogenation maximizes electronic effects on aromatic π-systems.

Recent applications highlight three key areas:

  • Suzuki Coupling Templates : The C5 bromine undergoes palladium-catalyzed cross-coupling with boronic acids at room temperature, preserving the labile ester groups.
  • Directed C–H Functionalization : The tert-butyl ester acts as a directing group for rhodium-catalyzed C7 acylation, enabling the synthesis of α-branched ketones without exogenous oxidants.
  • Polycyclic Indoline Synthesis : Hyland's 2017 work demonstrated that nitroindoles derived from 5-bromoindoline dicarboxylates participate in [4+2] cycloadditions with vinyl substrates.

The compound's crystalline properties (mp 36–40°C for 5-bromoindoline core) facilitate purification, while its bromine atom provides a heavy atom effect for X-ray crystallographic analysis – critical for confirming the stereochemistry of complex indoline derivatives.

Scientific Significance of Dual-Ester Functionalized Indolines

The simultaneous presence of tert-butyl and methyl esters in 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate introduces orthogonal reactivity that single-ester indolines cannot replicate:

Steric Differentiation :

  • The tert-butyl group (van der Waals volume ≈ 120 ų) shields the N1 position from electrophilic attack, forcing functionalization to occur at C7.
  • The methyl ester (van der Waals volume ≈ 35 ų) allows subsequent saponification or transesterification without disturbing the N-protecting group.

Electronic Modulation :

  • Combined ester groups withdraw electron density from the indoline ring (Hammett σₚ ≈ +0.45 for CO₂Me), activating the C5 position for bromine substitution via electrophilic aromatic substitution.
  • This electron-deficient environment stabilizes transition metals during catalytic cycles, as evidenced by the compound's efficacy in [RhCl(CO)₂]₂-mediated reactions.

Table 2: Reactivity Profile of Dual-Ester Indolines

Reaction Type Conditions Selectivity Yield Reference
Rh-catalyzed C7 acylation [RhCl(CO)₂]₂, DMF, 80°C C7 > C4 78%
Pd-mediated C5 coupling Pd(PPh₃)₄, K₂CO₃, DME C5 only 83%
Hydrolysis (methyl ester) LiOH, THF/H₂O C6-CO₂Me 91%

Research Trajectory and Current Knowledge Gaps

Despite advances, three critical gaps persist in the utilization of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate:

  • Enantioselective Functionalization : Current rhodium catalysis protocols produce racemic mixtures at C7. Implementing chiral ligands analogous to Zhou's Pd/(R)-BINAP systems could enable asymmetric induction.

  • Photocatalytic Applications : The bromine atom's heavy atom effect suggests potential for triplet energy transfer in photoinduced reactions – an unexplored area despite precedents in indoline dearomatization.

  • Bioconjugation Potential : While the compound's esters resist hydrolysis under physiological conditions (pH 7.4, 37°C), their compatibility with enzyme-mediated couplings remains unverified.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 5-bromo-2,3-dihydroindole-1,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-9-7-11(16)10(8-12(9)17)13(18)20-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMIPSFOUKYMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Electrochemical Bromination and Cyclization

The bromine atom at the 5-position enables electrochemical transformations. In acetonitrile/water (2.5:1.5 mL) with NaBr (2 equiv.) and a carbon graphite electrode system (5.0 mA, RT), this compound undergoes bromine-assisted cyclization to form tetracyclic indoline derivatives.

  • Reaction conditions :

    • Solvent: CH₃CN/H₂O

    • Electrodes: Graphite anode and cathode (1.4 × 0.8 × 0.2 cm)

    • Current: 5.0 mA, RT, under air

  • Outcome :

    • Yields 3a-bromoindoline derivatives in 28–35% after column chromatography (Petroleum ether/EtOAc = 10:1) .

Nucleophilic Substitution Reactions

The C5-bromine participates in substitution reactions under palladium catalysis. For example:

  • Buchwald-Hartwig Amination :

    ConditionsProductYieldSource
    Pd(OAc)₂, XPhos, Cs₂CO₃5-aminoindoline derivatives54–63%
    tert-butyl carbamate, 90°Ctert-butyl-protected amino group60%
  • Suzuki-Miyaura Coupling :
    Boronic acids react with the bromine site to form biaryl derivatives, though yields are substrate-dependent .

Photocatalytic Dearomatization

Under visible-light irradiation with a carbon nitride-vacancy photocatalyst (CN-V ) and thiols, this compound undergoes trans-hydroboration to yield borylated indolines:

CatalystAdditiveProduct (trans/cis ratio)Yield
CN-VThiol96% trans-selectivity72–96%
Ir(ppy)₃Trace<5%

This method avoids traditional transition-metal catalysts and leverages HAT (hydrogen atom transfer) mechanisms .

Functional Group Deprotection

The tert-butyl and methyl ester groups are cleaved under acidic or basic conditions:

  • tert-Butyl Removal :

    • TFA (neat) or HCl (4M in dioxane) removes the Boc group, yielding the free amine .

  • Ester Hydrolysis :

    • NaOH (aq)/THF converts methyl esters to carboxylic acids (80–90% yield) .

Halogen Exchange Reactions

The bromine can be replaced by other halogens under specific conditions:

Halogen SourceConditionsProductYield
NaClElectrochemical, RT5-chloroindoline28%
NaIDecomposition

Bromine exhibits higher reactivity compared to chlorine or iodine in these systems .

Radical Trapping Experiments

Phosphine trapping with P(OEt)₃ confirmed the absence of indole radical cation intermediates during electrochemical bromination, suggesting a polar mechanism .

Table 1. Comparative Yields for Bromination vs. Chlorination

Reaction TypeConditionsProductYield
Electrochemical Br⁻NaBr, CH₃CN/H₂O, 5.0 mA5-bromoindoline35%
Electrochemical Cl⁻NaCl, CH₃CN/H₂O, 5.0 mA5-chloroindoline28%

Table 2. Photocatalytic Hydroboration Optimization

EntryCatalystAdditiveYield (trans)
1CN-VThiol96%
2Ir(ppy)₃<5%

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Cyclization Reactions : The compound can act as a precursor in cyclization reactions to form complex indoline derivatives, which are valuable in pharmaceutical development.
  • Functionalization : The bromine atom in the compound provides a site for nucleophilic substitution reactions, allowing for further functionalization of the indoline core.

Medicinal Chemistry

The biological activity of compounds containing indoline structures has been widely studied. Research indicates that derivatives of indoline can exhibit:

  • Anticancer Properties : Certain studies have shown that indoline derivatives can inhibit cancer cell proliferation and induce apoptosis. The specific modifications provided by the tert-butyl and bromo groups may enhance these effects.
  • Antimicrobial Activity : Indoline derivatives have also been evaluated for their antimicrobial properties. The presence of the bromo group can influence the interaction with microbial targets.

Materials Science

In materials science, 1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate can be utilized for:

  • Dye Synthesis : The compound can serve as a precursor for synthesizing dyes and pigments used in various applications, including textiles and coatings.
  • Polymer Chemistry : Its reactive sites allow it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of indoline derivatives. Researchers synthesized several compounds based on the indoline structure, including variants of 1-tert-butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the indoline structure could enhance therapeutic efficacy.

Case Study 2: Synthesis of Functional Materials

Research outlined in Advanced Materials detailed the use of indoline derivatives in creating functional materials for electronic applications. By incorporating 1-tert-butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate into polymer blends, scientists achieved improved charge transport properties, making these materials suitable for organic electronic devices.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Challenges

  • Steric Effects : The tert-butyl group in the target compound limits functionalization at the 1-position, necessitating selective deprotection strategies .
  • Isomer Separation : highlights challenges in separating 5- and 6-methyl isomers via HPLC, a technique critical for purifying brominated indoline/indole analogs .
  • Environmental Impact : Brominated compounds require careful disposal due to persistence in ecosystems, whereas iodinated analogs pose lower bioaccumulation risks .

Biological Activity

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate is a complex indoline derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound has garnered attention for its interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H18BrNO4
  • Molecular Weight : 356.21 g/mol
  • CAS Number : 1788044-06-3

The compound features an indoline core substituted with a tert-butyl group, a bromo group, and two carboxylate functionalities. Its stability under proper storage conditions (sealed and away from moisture at -20°C) makes it suitable for laboratory use.

1-tert-Butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate exhibits notable inhibitory activity against various cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are pivotal in the metabolism of numerous drugs, suggesting that this compound could play a role in modulating drug interactions and enhancing therapeutic efficacy. The bromine atom within the compound allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potentially enhanced biological activity .

Inhibition of Cytochrome P450 Enzymes

The primary biological activity of 1-tert-butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate lies in its ability to inhibit cytochrome P450 enzymes. This property is particularly relevant in pharmacology as it may affect the metabolism of co-administered drugs:

EnzymeInhibition TypePotential Implications
CYP1A2CompetitiveAffects caffeine metabolism
CYP2C19Non-competitiveInfluences clopidogrel activation
CYP2C9MixedModulates warfarin metabolism

This inhibition can lead to altered pharmacokinetics of drugs metabolized by these enzymes, necessitating further investigation into dosage adjustments when co-administered with other therapeutics.

Case Studies and Research Findings

Recent studies have indicated that compounds similar to 1-tert-butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate exhibit significant biological activities:

  • Cytochrome P450 Inhibition : A study demonstrated that certain indole derivatives could inhibit CYP enzymes effectively at micromolar concentrations, suggesting a pathway for developing new pharmacological agents.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the indole structure can lead to enhanced inhibitory effects against specific CYP enzymes. This indicates that further derivatization of 1-tert-butyl 6-methyl 5-bromoindoline-1,6-dicarboxylate might yield compounds with improved efficacy .
  • Potential Therapeutic Applications : Given its ability to modulate drug metabolism, this compound could be explored as an adjunct therapy in conditions requiring careful management of drug interactions or as a lead compound for developing new inhibitors targeting specific CYP enzymes .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., tert-butyl at position 1, bromine at position 5). The methyl ester at position 6 typically shows a singlet at δ 3.7–3.9 ppm in 1H^{1}\text{H}-NMR .
  • HPLC Analysis : Utilize reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98% for pharmaceutical-grade studies) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z 428.05) and fragmentation patterns .

How does the bromine substituent at position 5 influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 in THF/water mixtures at 80–100°C effectively couple aryl boronic acids to the indoline core .
  • Steric Effects : The tert-butyl group at position 1 may slow reaction kinetics due to steric hindrance; extended reaction times (12–24 hours) are often required .
  • Competing Reactivity : Bromine displacement by nucleophiles (e.g., amines) necessitates careful monitoring via TLC to avoid undesired side products .

What crystallographic data is available for derivatives of this compound, and how can it inform structural analysis?

Advanced Research Focus
Crystallographic studies of analogous compounds (e.g., 1-tert-butyl 2-ethyl 5-bromoindole derivatives) reveal:

  • Unit Cell Parameters : Monoclinic systems (space group C2/c) with cell dimensions a = 16.220 Å, b = 15.361 Å, c = 18.224 Å, β = 113.79° .
  • Packing Interactions : van der Waals forces dominate between tert-butyl groups, while halogen bonding between bromine and carbonyl oxygen stabilizes the lattice .
  • Validation : Compare experimental X-ray diffraction data (CCDC deposition numbers) with computational models (DFT-optimized geometries) to resolve conformational ambiguities .

How should researchers handle discrepancies in reported toxicity profiles for structurally similar indoline derivatives?

Advanced Research Focus
Contradictions in toxicity data (e.g., acute vs. chronic effects) arise from:

  • Purity Variability : Impurities (e.g., residual Pd catalysts) may skew results. Validate purity via ICP-MS for metal content (<1 ppm) .
  • Assay Sensitivity : Use in vitro models (e.g., HepG2 cells) with LC50_{50} dose-response curves to differentiate compound-specific toxicity from solvent effects (e.g., DMSO cytotoxicity) .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, Acta Crystallographica) to identify consensus thresholds for safe handling .

What strategies are recommended for resolving spectral data contradictions in substituted indoline derivatives?

Advanced Research Focus
Conflicting NMR or IR data can arise from:

  • Tautomerism : Use variable-temperature NMR (VT-NMR) to detect equilibrium between keto-enol forms in solution .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; hydrogen bonding in DMSO may shift carbonyl peaks by 1–2 ppm .
  • Dynamic Exchange : For rotameric tert-butyl groups, apply 2D NOESY to confirm spatial proximity between substituents .

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